molecular formula C13H10Cl2O4 B2722663 Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate CAS No. 364739-46-8

Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate

Cat. No.: B2722663
CAS No.: 364739-46-8
M. Wt: 301.12
InChI Key: SUGGFFIUTHZCOF-UHFFFAOYSA-N
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Description

Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate is an organic compound with the molecular formula C13H10Cl2O4. It is a derivative of furoic acid and contains a dichlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate typically involves the esterification of 5-[(2,5-dichlorophenoxy)methyl]-2-furoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate is unique due to its specific dichlorophenoxy substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O4/c1-17-13(16)11-5-3-9(19-11)7-18-12-6-8(14)2-4-10(12)15/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGGFFIUTHZCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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